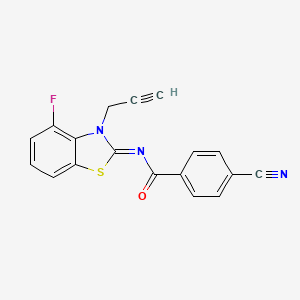![molecular formula C25H28FN5O4S B2930341 5-((4-(4-Fluorophenyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 369367-19-1](/img/structure/B2930341.png)
5-((4-(4-Fluorophenyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((4-(4-Fluorophenyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C25H28FN5O4S and its molecular weight is 513.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Activities
Researchers have synthesized derivatives of 1,2,4-triazole, incorporating various functional groups, to evaluate their antimicrobial properties. Studies like those conducted by Bektaş et al. (2007) and Ozdemir et al. (2017) have shown that these compounds exhibit moderate to good antimicrobial activities against a range of microorganisms. The structural modifications, including the addition of piperazine and fluorophenyl groups, aim to enhance the antimicrobial efficacy of these derivatives (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007); (Ozdemir, Uygun Cebeci, Bayrak, Mermer, Ceylan, Demirbaş, Karaoğlu, & Demirbas, 2017).
Anticancer and Anti-inflammatory Activities
The modification of 1,2,4-triazole derivatives to include piperazine and fluorophenyl moieties has also been investigated for anticancer and anti-inflammatory activities. Some derivatives have shown promising results in inhibiting the growth of tumor cells and reducing inflammation. For instance, the study by Tozkoparan, Gökhan, Kuepeli, Yeşilada, & Ertan (2004) highlighted the potential of these compounds in offering therapeutic benefits against inflammation and pain without inducing gastric lesions, indicating their anti-inflammatory and analgesic properties (Tozkoparan, Gökhan, Kuepeli, Yeşilada, & Ertan, 2004).
Potential Mechanisms of Action
The research on these compounds extends to understanding their mechanisms of action, such as their interaction with microbial DNA or inhibition of specific cellular processes. For example, derivatives with the piperazine and fluorophenyl groups have been synthesized to target bacterial DNA gyrase or fungal enzymes, showcasing their role as potential antimicrobial agents with specific modes of action. Studies like those by Mermer et al. (2019) provide insight into how these compounds could be optimized for better therapeutic efficacy through molecular docking studies and enzyme inhibition assays (Mermer, Faiz, Demirbaş, Demirbas, Alagumuthu, & Arumugam, 2019).
Mechanism of Action
Target of Action
Similar compounds have been found to targetEquilibrative Nucleoside Transporters (ENTs) and Monoacylglycerol Lipase (MAGL) , which are involved in various biological processes such as nucleoside transport and endocannabinoid signaling respectively .
Mode of Action
For instance, a compound with a similar fluorophenyl piperazine structure was found to inhibit ENTs . Another compound with a similar structure was found to inhibit MAGL in a competitive mode with respect to the 2-AG substrate .
Biochemical Pathways
Inhibition of ENTs can affect nucleoside transport across cell membranes . Inhibition of MAGL leads to the elevation of 2-AG, the most abundant endogenous agonist of the cannabinoid receptors CB1 and CB2 .
Pharmacokinetics
The logp value of a similar compound was found to be 381370 , which suggests that it may have good lipophilicity and thus potential for good absorption and distribution in the body.
Result of Action
For instance, inhibition of ENTs can affect the transport of nucleosides across cell membranes . Inhibition of MAGL can lead to an increase in 2-AG levels, which can have various effects depending on the tissues and cells involved .
Properties
IUPAC Name |
5-[[4-(4-fluorophenyl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28FN5O4S/c1-15-27-25-31(28-15)24(32)23(36-25)21(16-13-19(33-2)22(35-4)20(14-16)34-3)30-11-9-29(10-12-30)18-7-5-17(26)6-8-18/h5-8,13-14,21,32H,9-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWFTYZDFYWARKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC(=C(C(=C3)OC)OC)OC)N4CCN(CC4)C5=CC=C(C=C5)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28FN5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-allyl-2-((3-chlorobenzyl)thio)-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2930258.png)
![2-[Bromo(difluoro)methyl]-5-(trifluoromethyl)-1H-benzimidazole](/img/structure/B2930259.png)
![N-(1-methyl-6-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)thiophene-2-carboxamide](/img/structure/B2930262.png)


![2-Bromoimidazo[1,2-A]pyridine-8-carboxaldehyde](/img/structure/B2930271.png)


![3-(9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2930274.png)
![3-[4-(Acetylamino)phenyl]acrylic acid](/img/structure/B2930275.png)

![N-{4-[(3-cyano-4-methoxy-2-pyridinyl)oxy]phenyl}acetamide](/img/structure/B2930278.png)
![6-[6-{[2-(benzylamino)-2-oxoethyl]thio}-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]-N-(4-methoxybenzyl)hexanamide](/img/structure/B2930279.png)
![5-((3,3-diphenylpropyl)amino)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2930281.png)
